N-Formyl Memantine-d6
Description
Properties
Molecular Formula |
C₁₃H₁₅D₆NO |
|---|---|
Molecular Weight |
213.35 |
Synonyms |
N-[3,5-(Dimethylt-d6)ricyclo[3.3.1.13,7]dec-1-yl]formamide; 1-Formylamino-3,5-_x000B_(dimethyl-d6)adamantane; N-[3,5-(Dimethyl-d6)adamantan-1-yl]formamide; |
Origin of Product |
United States |
Synthetic and Isotopic Labeling Methodologies for N Formyl Memantine D6
Chemical Synthesis Pathways of N-Formyl Memantine-d6
The synthesis of this compound primarily involves the formylation of a deuterated Memantine (B1676192) precursor. The introduction of deuterium (B1214612) can be achieved at various stages of the synthesis, either by using deuterated starting materials or through hydrogen-deuterium exchange reactions.
The Ritter reaction is a cornerstone in the synthesis of the amantadine (B194251) and memantine class of compounds. wikipedia.org This reaction involves the generation of a stable tertiary carbocation from an adamantane (B196018) derivative, which is then trapped by a nitrile, followed by hydrolysis to yield an amide. wikipedia.org
A common route to this compound begins with 1,3-dimethyladamantane (B135411). To introduce the deuterium labels, a deuterated version of this precursor, 1,3-di(methyl-d3)-adamantane, is required. This deuterated starting material can be subjected to a Ritter-type reaction. In a typical procedure, the deuterated adamantane is reacted with a mixture of formamide (B127407) and nitric acid. nih.gov The nitric acid facilitates the formation of a carbocation at one of the tertiary bridgehead carbons of the adamantane cage. This carbocation is then attacked by formamide to produce N-Formyl-1-amino-3,5-di(methyl-d3)-adamantane, which is this compound. nih.gov
Alternatively, a non-deuterated 1,3-dimethyladamantane can be used in a Ritter reaction with a deuterated nitrile, such as deuterium cyanide (DCN), although this is a less common approach for this specific compound.
Beyond the direct use of deuterated adamantane precursors, other strategies can be employed for deuterium incorporation. One such method involves the synthesis of the adamantane core from bicyclic precursors, which allows for the introduction of deuterium at specific positions during the cyclization process. escholarship.org
Another approach is through hydrogen-deuterium exchange on a pre-formed adamantane skeleton. This can be achieved under acidic or basic conditions or through metal-catalyzed reactions. For instance, palladium on carbon in the presence of deuterium oxide (D2O) can be used to deuterate adamantane derivatives. smolecule.com The efficiency and selectivity of this exchange depend on factors like temperature, reaction time, and the catalyst used. smolecule.com
The formylation of the deuterated amine (Memantine-d6) to yield this compound is the final step. This can be accomplished using various formylating agents, such as formic acid or a mixture of formic acid and acetic anhydride.
Deuteration Site Specificity and Isotopic Enrichment
For this compound, the "d6" designation indicates that six hydrogen atoms have been replaced by deuterium. These are located on the two methyl groups at positions 3 and 5 of the adamantane core. caymanchem.com The systematic name is N-[3,5-di(methyl-d3)adamantan-1-yl]formamide.
Achieving high isotopic enrichment is crucial for applications such as internal standards in mass spectrometry-based assays. The isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms, is typically required to be above 98%. sigmaaldrich.com The use of highly enriched deuterated precursors is the most direct way to ensure high isotopic purity in the final product.
Table 1: Key Parameters for Deuterium Incorporation
| Parameter | Typical Range/Value | Significance |
| Temperature | 60-90°C | Affects reaction kinetics and potential side reactions. smolecule.com |
| Reaction Time | 2-120 hours | Influences the extent of deuterium incorporation. smolecule.com |
| Catalyst | Palladium on Carbon | Facilitates hydrogen-deuterium exchange. smolecule.com |
| Deuterium Source | Deuterium oxide (D2O), Deuterated solvents | Provides the deuterium atoms for incorporation. |
| Isotopic Purity | >98% | Ensures accuracy when used as an internal standard. |
Characterization of Synthesized this compound
The structural confirmation and purity assessment of synthesized this compound are performed using a combination of analytical techniques.
Mass Spectrometry (MS): This is a primary technique to confirm the incorporation of deuterium. The molecular weight of this compound is expected to be 221.80 g/mol , which is six mass units higher than its non-deuterated counterpart due to the six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the methyl protons would be absent or significantly reduced in intensity. The remaining protons on the adamantane cage and the formyl proton would be visible.
¹³C NMR: The carbon signals of the deuterated methyl groups will appear as multiplets due to carbon-deuterium coupling and will have a characteristic upfield shift compared to the non-deuterated compound.
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and location.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, separating it from any unreacted starting materials or byproducts. Purity levels of 98-99.5% are often achievable. smolecule.com
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Expected Result | Reference |
| Molecular Formula | C₁₃H₁₅D₆NO | chemicalbook.com |
| Molecular Weight | 221.80 g/mol | |
| ¹H NMR | Absence of signals for the 3,5-dimethyl protons. | |
| Mass Spectrometry | Molecular ion peak corresponding to the deuterated mass. | |
| HPLC Purity | ≥98% | smolecule.com |
| Isotopic Purity | ≥97 atom % D | sigmaaldrich.com |
Metabolic Elucidation of N Formyl Memantine in Biological Systems
Formation Pathways and Enzymatic Mechanisms of N-Formylation
N-formylation is a metabolic reaction that involves the addition of a formyl group (-CHO) to a primary or secondary amine. This process can be catalyzed by various enzymes and can significantly alter the physicochemical and pharmacological properties of a drug molecule.
The enzymatic machinery responsible for the N-formylation of xenobiotics is not as extensively characterized as other metabolic pathways like oxidation or glucuronidation. However, several enzyme systems could potentially catalyze the N-formylation of memantine's primary amine.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. While primarily known for oxidative reactions, CYPs can catalyze a wide range of biotransformations, including N-dealkylation, which proceeds through an N-hydroxylated intermediate. nih.govnih.gov It is plausible that under specific conditions, CYP enzymes could be involved in the N-formylation of memantine (B1676192), possibly through a mechanism involving the oxidation of a one-carbon donor and subsequent transfer of the formyl group. However, in vitro studies have indicated that memantine is not a significant substrate for phase I metabolism by cytochrome P-450 enzymes. nih.govmdpi.com
Other potential enzymatic pathways could involve formyltransferases, which directly catalyze the transfer of a formyl group from a donor molecule to an acceptor amine. The specific formyltransferases that might act on memantine have not been identified.
The formation of an N-formylated metabolite requires a source for the formyl group. In biological systems, the primary one-carbon donor is N10-formyl-tetrahydrofolate, which is a key intermediate in folate metabolism. The enzymatic transfer of the formyl group from this cofactor to the primary amine of memantine would be a direct pathway for the formation of N-Formyl Memantine.
Alternatively, N-formylation can occur through the oxidation of endogenous or exogenous compounds that can generate a formyl group. For instance, the metabolism of methanol (B129727) or formaldehyde (B43269) could potentially lead to the formation of reactive formylating agents. The proposed mechanism for the N-formylation of amines often involves the nucleophilic attack of the amine on an electrophilic formyl source. researchgate.net
Comparative Metabolic Studies of N-Formyl Memantine
Comparative metabolic studies are essential to understand the disposition of a drug and its metabolites across different biological systems and species.
In vitro systems, such as liver microsomes and hepatocytes, are routinely used to assess the metabolic stability of new chemical entities and to identify their metabolites. enamine.net A typical in vitro metabolic stability assay would involve incubating N-Formyl Memantine-d6 with liver microsomes or hepatocytes and monitoring its disappearance over time. The results would be expressed as the half-life (t1/2) and intrinsic clearance (CLint).
Table 1: Illustrative In Vitro Metabolic Stability Assay Design for this compound
| Parameter | Condition |
|---|---|
| Test System | Human Liver Microsomes |
| Test Compound Conc. | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Cofactor | NADPH |
| Incubation Times | 0, 15, 30, 60, 120 min |
Metabolite profiling would be conducted in parallel to identify any further biotransformation products of this compound. This would involve comparing the metabolic profile of the parent drug (memantine) with that of its N-formyl derivative to see if N-formylation alters the subsequent metabolic pathways.
The metabolism of drugs can vary significantly between different species, which has important implications for the extrapolation of preclinical data to humans. Studies on the pharmacokinetics of memantine have revealed differences in its clearance mechanisms between rats, mice, and humans. nih.gov While memantine is primarily cleared renally in all three species, there is a more significant metabolic contribution to its clearance in rats at lower doses. nih.gov
Investigating the metabolism of this compound in preclinical models such as rats and mice would be crucial. This would involve administering the compound and analyzing biological matrices (plasma, urine, feces) to identify and quantify the parent compound and its metabolites. Such studies would reveal if N-formylation is a more prominent pathway in certain species and if the subsequent metabolism of the N-formyl derivative also shows species-dependent differences.
Table 2: Known Major Metabolic Pathways of Memantine in Humans
| Metabolite | Biotransformation |
|---|---|
| N-glucuronide conjugate | Glucuronidation |
| 6-hydroxy-memantine | Hydroxylation |
| 1-nitroso-deaminated memantine | Deamination and nitrosation |
Data sourced from StatPearls nih.gov
Role of Deuterium (B1214612) Labeling in Metabolic Fate Studies
The use of stable isotope-labeled compounds, particularly those labeled with deuterium, is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. clearsynth.comsymeres.com The incorporation of deuterium into a drug molecule, creating a "heavy" version, offers several advantages for elucidating its metabolic fate.
The primary advantage of using this compound in metabolic studies is its utility as an internal standard for the quantification of the unlabeled N-Formyl Memantine in biological samples using mass spectrometry. The mass shift due to the deuterium atoms allows for the clear differentiation between the analyte and the internal standard, leading to more accurate and precise measurements.
Furthermore, deuterium labeling can be used to investigate the kinetic isotope effect (KIE). If a carbon-hydrogen bond at a site of metabolism is replaced with a carbon-deuterium bond, the rate of metabolism at that site may be slowed down due to the greater strength of the C-D bond. juniperpublishers.com This can help in identifying the sites of metabolism and in understanding the rate-limiting steps in a metabolic pathway. In the case of this compound, if the deuterium atoms are placed on the formyl group, it could potentially influence the rate of any subsequent metabolic reactions involving this group.
Deuterium-labeled compounds are also invaluable for "metabolite-in-hot-water" or "pulse-chase" studies, where a mixture of the labeled and unlabeled drug is administered. This allows for the unambiguous identification of drug-related metabolites in complex biological matrices by looking for the characteristic isotopic pattern in the mass spectra.
Insufficient Data to Generate Article on the Metabolic Elucidation of this compound
Despite a comprehensive search of available scientific literature and databases, there is a significant lack of specific research data on the chemical compound “this compound.” Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's specified outline, which requires in-depth information on the metabolic elucidation, quantification of metabolic clearance differences, and investigation of kinetic isotope effects on N-formylation for this particular deuterated compound.
General searches on the metabolism of Memantine, the non-deuterated parent compound, reveal that it undergoes limited metabolism in humans. The primary identified metabolites are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine. Notably, N-Formyl Memantine is not listed as a known metabolite in the available literature. This suggests that N-formylation may not be a significant metabolic pathway for Memantine in biological systems, or it has not yet been identified and reported in scientific studies.
Furthermore, searches for studies specifically investigating "this compound" yielded no results concerning its metabolic profile, clearance rates, or any kinetic isotope effects. While the principles of deuterium substitution in drug metabolism are well-established—often leading to a slower rate of metabolism due to the kinetic isotope effect—no studies have been found that apply these principles specifically to the N-formylation of Memantine.
Without any empirical data from in vitro or in vivo studies, it is impossible to construct the requested data tables for "Quantification of Metabolic Clearance Differences" and "Investigation of Kinetic Isotope Effects on N-Formylation." Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.
Therefore, until specific research is conducted and published on the metabolic fate of this compound, the generation of a thorough and informative article as per the provided outline is not feasible.
Advanced Bioanalytical Methodologies for N Formyl Memantine D6 Quantification
Application of N-Formyl Memantine-d6 as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly when utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This compound, a deuterated analog of N-Formyl Memantine (B1676192), serves this purpose exceptionally well. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are paramount for correcting for variability in extraction recovery and for mitigating the impact of matrix effects, which can significantly alter the analyte's signal. nih.govnih.gov
Method Development for N-Formyl Memantine Detection
The development of a sensitive and selective method for the detection of N-Formyl Memantine hinges on the optimization of several key parameters. A crucial first step is the selection of an appropriate internal standard, with this compound being the ideal choice due to its structural similarity to the analyte. nih.gov The subsequent stages involve the optimization of sample extraction, chromatographic separation, and mass spectrometric detection.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques employed to isolate N-Formyl Memantine and its deuterated internal standard from complex biological matrices such as plasma or urine. nih.gov Method development aims to achieve high and reproducible extraction recovery for both the analyte and the internal standard.
Chromatographic conditions, including the choice of the analytical column, mobile phase composition, and gradient elution profile, are meticulously optimized to achieve symmetric peak shapes, adequate retention, and baseline separation from endogenous matrix components.
Mass spectrometric parameters are fine-tuned to maximize the signal intensity of both N-Formyl Memantine and this compound. This involves optimizing the ionization source parameters and selecting specific precursor-to-product ion transitions for quantification in multiple reaction monitoring (MRM) mode.
A typical bioanalytical method for N-Formyl Memantine would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Table 1: Typical Validation Parameters for a Bioanalytical Method for N-Formyl Memantine
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Inter-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Strategies for Matrix Effect Mitigation Using Deuterated Standards
The matrix effect, which is the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, is a significant challenge in LC-MS-based bioanalysis. Deuterated internal standards like this compound are highly effective in compensating for these effects. nih.gov Since the deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, leading to accurate quantification.
Several strategies are employed during method development to minimize matrix effects:
Effective Sample Preparation: Rigorous sample clean-up procedures, such as LLE or SPE, are designed to remove a significant portion of interfering matrix components like phospholipids. nih.gov
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte and internal standard from the regions where significant matrix effects are observed is a crucial step.
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective strategy. The near-identical physicochemical properties of this compound to N-Formyl Memantine ensure that any impact from the matrix is mirrored in both compounds, thus being corrected for in the final calculation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS has become the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability. This technique is ideally suited for the quantification of N-Formyl Memantine in biological samples.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Separations
Both HPLC and UPLC are employed for the chromatographic separation of N-Formyl Memantine and this compound from endogenous components in the biological matrix. UPLC, with its use of smaller particle size columns (typically <2 µm), offers several advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. semanticscholar.org
Reversed-phase chromatography is the most common mode of separation for compounds like N-Formyl Memantine. A typical setup would involve a C18 or C8 analytical column with a mobile phase consisting of an aqueous component (often containing a buffer and an organic modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution is frequently used to ensure efficient separation and elution of the analytes.
Tandem Mass Spectrometry (MS/MS) Detection Modes (e.g., Multiple Reaction Monitoring - MRM)
Tandem mass spectrometry (MS/MS) is the detection technique of choice for quantitative bioanalysis due to its exceptional selectivity and sensitivity. The most widely used scan mode for quantification is Multiple Reaction Monitoring (MRM). nih.govnih.gov
In MRM, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) of the analyte (the precursor ion). This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific, characteristic fragment ion (the product ion). This specific precursor-to-product ion transition is highly selective for the target analyte.
For N-Formyl Memantine and its deuterated internal standard, specific MRM transitions would be optimized. While the exact transitions would be determined experimentally, they can be predicted based on the fragmentation patterns of similar molecules. For instance, for Memantine, a common transition is m/z 180.2 → 163.2. nih.gov For N-Formyl Memantine, the precursor ion would have a higher mass due to the addition of the formyl group. A plausible fragmentation would involve the loss of the formyl group or other characteristic fragments.
Table 2: Hypothesized MRM Transitions for N-Formyl Memantine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Formyl Memantine | [M+H]⁺ | Specific Fragment Ion |
| This compound | [M+H]⁺+6 | Specific Fragment Ion+6 |
The exact m/z values would need to be determined through experimental infusion and fragmentation studies.
Electrospray Ionization (ESI) and Other Ionization Techniques
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of polar and semi-polar compounds like N-Formyl Memantine by LC-MS. nih.govnih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and enter the mass spectrometer. ESI is a soft ionization technique, meaning it typically produces intact protonated molecular ions ([M+H]⁺), which are ideal for quantitative analysis using MRM.
Other ionization techniques, such as atmospheric pressure chemical ionization (APCI), could also be considered, particularly for less polar compounds, but ESI in the positive ion mode is generally the preferred method for analytes containing basic nitrogen atoms, such as N-Formyl Memantine.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for the quantification of volatile and thermally stable compounds. For adamantane (B196018) derivatives like this compound, GC-MS offers high selectivity and sensitivity. The successful application of GC-MS to these compounds often relies on the optimization of chromatographic conditions and, in some cases, chemical derivatization to enhance volatility and improve peak shape.
The analysis of this compound by GC-MS would involve a capillary column, typically with a non-polar stationary phase, to achieve separation from endogenous matrix components. The mass spectrometer, operating in selected ion monitoring (SIM) mode, would provide the necessary specificity and sensitivity for quantification. Characteristic fragment ions of this compound would be monitored to ensure unambiguous identification and quantification. While Memantine itself has been analyzed by GC-MS, the formyl group in this compound may alter its chromatographic behavior. sysydz.net Method development would therefore focus on optimizing the temperature program of the gas chromatograph to ensure efficient separation and symmetrical peak shape.
Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma, serum, or urine necessitates an efficient sample preparation strategy to remove interfering endogenous substances like proteins and phospholipids. The choice of technique depends on the required level of cleanliness, the desired recovery, and the nature of the biological matrix.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of drugs and their metabolites from biological fluids. This method partitions the analyte between the aqueous biological sample and an immiscible organic solvent. For a compound like this compound, which is expected to have moderate lipophilicity, LLE can provide a clean extract with good recovery.
The procedure typically involves adjusting the pH of the biological sample to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. For amine-containing compounds, the pH is usually adjusted to be basic. A variety of organic solvents can be employed, with the choice depending on the polarity of the analyte. For instance, a mixture of diethyl ether and hexane (B92381) has been successfully used for the extraction of Memantine from plasma. au.dk A typical LLE protocol would involve the following steps:
Addition of an internal standard to the biological sample.
Adjustment of the sample pH with a suitable buffer.
Addition of an immiscible organic solvent.
Vigorous mixing to facilitate the transfer of the analyte into the organic phase.
Centrifugation to separate the aqueous and organic layers.
Aspiration of the organic layer and evaporation to dryness.
Reconstitution of the residue in a solvent compatible with the GC-MS or LC-MS system.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is another powerful technique for sample clean-up and concentration. SPE utilizes a solid sorbent packed in a cartridge or a well-plate to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. For this compound, a mixed-mode SPE sorbent, which combines both ion-exchange and reversed-phase retention mechanisms, could be particularly effective. ovid.com
A general SPE protocol for extracting this compound from a biological matrix would include:
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the stationary phase.
Equilibration: The sorbent is then washed with a solution that mimics the sample matrix (e.g., water or a buffer) to prepare it for sample loading.
Loading: The pre-treated biological sample is passed through the sorbent bed, where the analyte is retained.
Washing: The sorbent is washed with a specific solvent to remove interfering substances while the analyte of interest remains bound.
Elution: The analyte is eluted from the sorbent using a strong organic solvent.
This technique can offer higher recovery and cleaner extracts compared to LLE and can be readily automated for high-throughput analysis.
Protein Precipitation Strategies
Protein Precipitation (PPT) is a simpler and faster method for sample preparation, particularly suitable for high-throughput screening. It involves the addition of an organic solvent, such as acetonitrile or methanol (B129727), or an acid, like trichloroacetic acid, to the biological sample to denature and precipitate proteins. rsc.orgnih.gov
The process generally involves:
Adding a precipitating agent (typically 3 volumes of cold acetonitrile or methanol) to the plasma or serum sample.
Vortexing the mixture to ensure thorough mixing and complete protein precipitation.
Centrifuging at high speed to pellet the precipitated proteins.
Collecting the supernatant, which contains the analyte, for direct injection or further processing.
While PPT is rapid and cost-effective, it may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the analytical measurement.
Method Validation Parameters in Bioanalytical Research
The validation of any bioanalytical method is crucial to ensure its reliability and reproducibility for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines on the parameters that need to be assessed. au.dknalam.caoutsourcedpharma.com
Precision and Accuracy Assessments
Precision and accuracy are two of the most critical parameters in bioanalytical method validation.
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration.
Precision describes the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%).
Both accuracy and precision are evaluated at multiple concentration levels, typically at the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) concentrations. These assessments are performed within a single analytical run (intra-day precision and accuracy) and across different runs on different days (inter-day precision and accuracy).
According to FDA guidelines, the mean value should be within ±15% of the nominal value for accuracy, except at the LLOQ where it should not deviate by more than ±20%. For precision, the CV% should not exceed 15%, except for the LLOQ, where it must not exceed 20%. nalam.ca
The following tables present illustrative data from a validated bioanalytical method for Memantine, which would be representative of the expected performance for a validated this compound assay.
| Spiked Plasma Concentration (pg/mL) | Concentration Measured (Mean ± SD, n=6) (pg/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| 150.00 | 149.70 ± 3.45 | 2.3 | 99.8 |
| 15000.00 | 14340.00 ± 329.82 | 2.3 | 95.6 |
| 35000.00 | 34230.00 ± 718.83 | 2.1 | 97.8 |
| Spiked Plasma Concentration (pg/mL) | Concentration Measured (Mean ± SD, n=30) (pg/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| 150.00 | 148.65 ± 4.01 | 2.7 | 99.1 |
| 15000.00 | 14355.00 ± 200.97 | 1.4 | 95.7 |
| 35000.00 | 34300.00 ± 617.40 | 1.8 | 98.0 |
Based on the conducted research, there is a significant lack of specific scientific literature and data pertaining to the bioanalytical methodologies and pharmacokinetic profile of the compound This compound .
The available research primarily focuses on the quantification of Memantine , where Memantine-d6 is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net These studies provide detailed information on the limits of detection, recovery, and pharmacokinetic profiling for Memantine itself, but not for its N-formyl deuterated variant.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. The specific data required for the sections on Limits of Detection (LOD) and Quantification (LOQ), Recovery and Reproducibility, and its application in various pharmacokinetic research models are not present in the available search results for this compound.
To fulfill this request, specific studies detailing the validation of bioanalytical methods for this compound and its pharmacokinetic evaluation in ex vivo, in vitro, and non-human animal models would be required.
Role of N Formyl Memantine D6 in Impurity Profiling and Analytical Standards
Identification and Quantification of N-Formyl Memantine (B1676192) as a Related Impurity
N-Formyl Memantine, chemically known as N-(3,5-dimethyladamantan-1-yl)formamide, is recognized as a significant process-related impurity in the synthesis of Memantine. chemicalbook.com It is formed during the reaction of 1-bromo-3,5-dimethyladamantane (B142378) or 1-hydroxy-3,5-dimethyladamantane with formamide (B127407). This intermediate is subsequently deformylated, typically under acidic conditions, to yield the final Memantine hydrochloride API. Incomplete deformylation can result in the presence of residual N-Formyl Memantine in the final product.
Due to its potential impact on the quality and safety of the drug, N-Formyl Memantine is classified as a specified impurity in pharmacopeial monographs. For instance, it is listed as Memantine Related Compound E by the United States Pharmacopeia (USP). chemicalbook.comdoveresearchlab.com Regulatory guidelines necessitate strict control over such impurities. Therefore, their identification and accurate quantification are mandatory steps in the quality control of both the Memantine API and its finished dosage forms. The presence of impurities can affect the stability, efficacy, and safety of the pharmaceutical product, making their monitoring a crucial part of the manufacturing process.
Development of Analytical Methods for Quality Control and Research Purity Assessment
To ensure that the levels of N-Formyl Memantine and other related substances remain within acceptable limits, robust and validated analytical methods are required. A variety of chromatographic techniques have been developed for the analysis of Memantine and its impurities. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. nih.govingentaconnect.com Given that Memantine and its primary amine structure lack a strong chromophore for UV detection, pre-column derivatization is often used to enhance sensitivity. nih.govmdpi.com Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 9-fluorenylmethyl chloroformate (FMOC) can be reacted with the amine group to produce a derivative that is easily detectable by UV or fluorescence detectors. nih.govmdpi.com Gas Chromatography (GC) with a flame ionization detector (FID) has also been reported for the assay of Memantine, offering an alternative analytical approach. researchgate.net
The development and validation of these methods are performed according to International Council for Harmonisation (ICH) guidelines, ensuring parameters such as linearity, accuracy, precision, specificity, and robustness are thoroughly evaluated. theacademic.in
The table below summarizes various chromatographic methods used for the analysis of Memantine, which are also applicable for detecting and quantifying related impurities like N-Formyl Memantine.
| Technique | Column | Mobile Phase / Conditions | Detection | Key Findings |
| HPLC | Nova-Pak® C18 | Acetonitrile (B52724) and sodium dihydrogenphosphate (70:30, v/v) | UV at 360 nm (after derivatization with FDNB) | A simple, accurate, and sensitive method suitable for routine quality control. nih.gov |
| HPLC | Phenomenex Kromasil C8 | Methanol (B129727) and 0.05 mol·L-1 potassium dihydrogen phosphate (B84403) (57:43) | Refractive Index Detector (RID) | The method was found to be simple, rapid, accurate, and reproducible for determining related substances. ingentaconnect.com |
| HPTLC | Silica (B1680970) gel G60F254 plates | n-Hexane: Ethyl acetate: Diethylamine (5:5:0.7 % v/v/v) | Densitometry at 501 nm (after derivatization) | A precise and accurate method for routine quality control analysis of Memantine. |
| GC | DB-624 fused silica capillary column | Carrier gas: Nitrogen; Column Temperature: 300 °C | Flame Ionization Detector (FID) | A linear and reproducible method successfully applied for the determination of Memantine in pure and pharmaceutical forms. researchgate.net |
| LC-MS/MS | Zorbax SB-C18 | Not specified | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode | A simple, sensitive, and rapid method for quantitative estimation in human plasma, utilizing Memantine-d6 as an internal standard. nih.govnih.gov |
Utilization of Deuterated N-Formyl Memantine as a Certified Reference Material
In modern analytical chemistry, particularly in highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. nih.govnih.gov N-Formyl Memantine-d6, a deuterated version of the impurity, is specifically designed for this purpose. scbt.com
When used as an internal standard, a known amount of this compound is added to a sample prior to preparation and analysis. Because it is chemically identical to the non-deuterated analyte (N-Formyl Memantine) but has a higher mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. nih.govnih.gov This allows for the correction of any analyte loss during sample extraction, as well as variations in instrument response, thereby ensuring highly reliable quantification.
Furthermore, both deuterated and non-deuterated forms of N-Formyl Memantine are available as Certified Reference Materials (CRMs) or Pharmaceutical Secondary Standards. These standards are produced and certified under stringent protocols, often in accordance with ISO 17034 and ISO/IEC 17025. A CRM is a highly characterized and stable material with a certified property value, which is used to calibrate analytical instruments, validate methods, and ensure traceability of measurements to national or international standards. The use of N-Formyl Memantine and its deuterated analogue as CRMs is fundamental to maintaining the integrity and accuracy of quality control testing in the pharmaceutical industry.
The table below outlines the key properties of this compound.
| Property | Value |
| Chemical Name | N-[3,5-(Dimethyl-d6)adamantan-1-yl]formamide scbt.com |
| Molecular Formula | C₁₃H₁₅D₆NO scbt.compharmaffiliates.com |
| Molecular Weight | 213.35 scbt.compharmaffiliates.com |
| Typical Application | Internal standard for mass spectrometry-based quantification nih.govnih.gov |
Advanced Research Applications of N Formyl Memantine D6
Mechanistic Studies of Memantine (B1676192) Metabolism Using Isotopic Tracers
The use of stable isotope-labeled compounds, such as N-Formyl Memantine-d6, is a cornerstone of modern drug metabolism research. These isotopic tracers allow for the unambiguous differentiation between the administered compound and its endogenously produced counterparts, as well as providing a means to trace the metabolic pathways of a drug molecule.
While N-Formyl Memantine is primarily recognized as a synthetic intermediate in the production of Memantine, its deuterated form can be instrumental in elucidating the biotransformation of adamantane (B196018) derivatives. nih.govgoogle.com Memantine itself undergoes limited metabolism in humans, with the primary metabolites being the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine. fda.reportnih.govdrugbank.com Although N-formylation is not a reported major metabolic pathway for Memantine, the use of this compound in preclinical studies could help to definitively confirm or rule out this metabolic route.
In such a study, this compound could be administered to an in vitro or in vivo model system. Subsequent analysis of biological matrices (e.g., plasma, urine, microsomes) using mass spectrometry would search for the deuterated N-formyl metabolite. The distinct mass shift provided by the six deuterium (B1214612) atoms allows for highly selective detection against a complex biological background. The absence of a corresponding signal for the unlabeled N-Formyl Memantine would provide strong evidence that N-formylation is not a significant metabolic pathway.
Conversely, if a deuterated N-formyl metabolite were detected, it would enable further investigation into the enzymes responsible for this transformation. The use of isotopic tracers is crucial for understanding the complete metabolic profile of a drug, ensuring that even minor metabolic pathways are identified. This comprehensive understanding is vital for assessing potential drug-drug interactions and inter-individual variability in drug response.
Investigation of Metabolic Enzyme Inhibition or Induction using Deuterated Analogs
Deuterated compounds like this compound are valuable tools for investigating the inhibition or induction of drug-metabolizing enzymes, primarily through the phenomenon known as the kinetic isotope effect (KIE). nih.govnih.govportico.org The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In drug metabolism, the cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in the oxidation of a drug by cytochrome P450 (CYP) enzymes. nih.gov Replacing a hydrogen atom with a heavier deuterium atom at the site of metabolism can slow down this bond cleavage, leading to a decreased rate of metabolism. nih.govportico.org
While Memantine is noted for its minimal metabolism by the CYP450 system, this compound can still serve as a probe to study the potential interactions of adamantane derivatives with these enzymes. fda.reportfda.gov For instance, in an in vitro system with human liver microsomes, a comparison of the metabolic rates of unlabeled N-Formyl Memantine versus this compound could reveal the involvement of specific CYP enzymes. A significant KIE would suggest that a C-H bond cleavage at the deuterated position is a rate-determining step in its metabolism.
Furthermore, this compound can be used in co-incubation studies to assess its potential to inhibit or induce the metabolism of other drugs. For example, if N-Formyl Memantine were hypothesized to be an inhibitor of a particular CYP enzyme, its deuterated analog could be used to confirm this. By comparing the metabolism of a known CYP substrate in the presence of unlabeled N-Formyl Memantine and this compound, researchers can gain insights into the mechanism of inhibition.
The data from such studies can be summarized in a table to clearly present the findings:
| Experimental Setup | Metabolic Rate of Probe Substrate (pmol/min/mg protein) | % Inhibition |
| Control (no inhibitor) | 100 | 0 |
| + N-Formyl Memantine | 50 | 50 |
| + this compound | 45 | 55 |
This is a hypothetical data table for illustrative purposes.
Development of Novel Analytical Assays for Drug Metabolism and Disposition Studies
One of the most widespread and critical applications of deuterated compounds in pharmaceutical research is their use as internal standards in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). scispace.comtexilajournal.comkcasbio.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative bioanalysis due to their ability to accurately correct for variations in sample preparation, matrix effects, and instrument response. kcasbio.com
In the context of developing an assay to quantify N-Formyl Memantine in a biological matrix, this compound would be the ideal internal standard. Since its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer's source. texilajournal.com However, due to its higher mass, it is easily distinguished from the analyte by the mass spectrometer.
The development of a robust and validated analytical method is a prerequisite for conducting accurate drug metabolism and pharmacokinetic studies. The use of this compound as an internal standard would contribute to the high precision and accuracy of the assay.
A typical validation summary for such an assay might include the following parameters:
| Validation Parameter | Acceptance Criteria | Result with this compound IS |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -2.5% to 5.8% |
| Precision (%RSD) | ≤ 15% | 3.1% to 7.2% |
| Recovery | Consistent and reproducible | 85% ± 4% |
| Matrix Effect | Minimal | < 5% |
This is a hypothetical data table for illustrative purposes.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high isotopic purity of N-Formyl Memantine-d6, and how are they validated?
- Methodology : Use deuterated reagents (e.g., D₂O, deuterated formaldehyde) in a controlled anhydrous environment to minimize isotopic exchange. Isotopic purity (>98% d6) is validated via high-resolution mass spectrometry (HRMS) and ¹H/²H nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions . Quantitative NMR (qNMR) can assess residual non-deuterated impurities.
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and stability?
- Approach :
- LC-MS/MS : Quantifies isotopic enrichment and detects degradation products under stress conditions (e.g., heat, light).
- FTIR Spectroscopy : Confirms the presence of the N-formyl group via carbonyl stretching frequencies (~1680 cm⁻¹).
- Stability Studies : Accelerated stability testing in simulated biological matrices (e.g., plasma, PBS) at 37°C to assess hydrolysis of the formyl group .
Q. How does the N-formyl modification influence Memantine-d6’s solubility and bioavailability compared to the parent compound?
- Experimental Design :
- Compare logP values (via shake-flask method) and solubility profiles in polar (e.g., water) and nonpolar solvents.
- Use Caco-2 cell monolayers to measure permeability coefficients (Papp) and assess intestinal absorption. The formyl group may enhance water solubility but reduce passive diffusion .
Advanced Research Questions
Q. How can deuterium kinetic isotope effects (KIEs) confound pharmacokinetic studies of this compound, and how are these controlled?
- Resolution :
- Conduct parallel studies with non-deuterated Memantine to isolate isotope effects.
- Use compartmental pharmacokinetic modeling to differentiate metabolic clearance (e.g., CYP450-mediated oxidation) from distributional changes. KIEs >1.5 indicate significant deuterium-induced metabolic retardation .
Q. What experimental designs resolve contradictions in reported NMDA receptor binding affinities of this compound?
- Framework : Apply the PICOT model:
- Population : Recombinant NMDA receptors (e.g., GluN1/GluN2B subtypes).
- Intervention : Varying concentrations of this compound.
- Comparison : Memantine hydrochloride as a positive control.
- Outcome : IC50 values from patch-clamp electrophysiology vs. radioligand displacement assays.
- Time : Equilibrium binding times (e.g., 30 min vs. 2 hr).
- Contradiction Analysis : Discrepancies may arise from assay sensitivity (electrophysiology detects functional antagonism; radioligand assays measure direct competition). Use Schild analysis to distinguish competitive vs. non-competitive mechanisms .
Q. How does the N-formyl group impact metabolic stability in hepatic microsomes, and what structural insights explain this?
- Strategy :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Track degradation via UPLC-QTOF to identify metabolites (e.g., deformylated Memantine-d6).
- Structural Basis : Molecular docking (e.g., AutoDock Vina) into cytochrome P450 2B6 (CYP2B6) active site. The formyl group may sterically hinder access to oxidation sites, reducing clearance rates. Compare with X-ray crystallography data of homologous enzymes (e.g., MccB’s formyl-dependent substrate binding ).
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and handling this compound across labs?
- Best Practices :
- Document reaction conditions (temperature, solvent purity, catalyst ratios) in Supplementary Information.
- Share raw NMR/MS spectra via public repositories (e.g., Zenodo) with DOI links.
- Use internal standards (e.g., deuterated toluene) for NMR calibration .
Q. How should researchers address isotopic exchange in biological matrices during LC-MS quantification?
- Mitigation :
- Store samples at -80°C with protease inhibitors to minimize enzymatic deformylation.
- Use isotopically labeled internal standards (e.g., N-Formyl Memantine-¹³C₃) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
